molecular formula C16H16O3 B2596109 3-[(4-Ethylphenoxy)methyl]benzoic acid CAS No. 438531-28-3

3-[(4-Ethylphenoxy)methyl]benzoic acid

Cat. No.: B2596109
CAS No.: 438531-28-3
M. Wt: 256.301
InChI Key: QWTJOHVRGADVRT-UHFFFAOYSA-N
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Mechanism of Action

The mode of action typically involves the compound entering the microbial cell, where it dissociates due to the higher internal pH and releases protons, thereby lowering the internal pH . This can disrupt the normal functioning of the cell and inhibit growth .

The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). They can be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism often occurs in the liver, and the compounds are typically excreted in the urine .

The efficacy and stability of these compounds can be influenced by environmental factors such as pH and temperature. For example, they are typically more effective in acidic environments .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acids and their derivatives.

Scientific Research Applications

3-[(4-Ethylphenoxy)methyl]benzoic acid has a wide range of applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenoxy)methyl]benzoic acid
  • 3-[(4-Propylphenoxy)methyl]benzoic acid
  • 3-[(4-Butylphenoxy)methyl]benzoic acid

Uniqueness

3-[(4-Ethylphenoxy)methyl]benzoic acid is unique due to its specific ethyl substitution on the phenoxy group, which can influence its chemical reactivity and biological activity . This makes it distinct from other similar compounds with different alkyl substitutions.

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-12-6-8-15(9-7-12)19-11-13-4-3-5-14(10-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTJOHVRGADVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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